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Compound of Interest

Compound Name: Aflavazole

Cat. No.: B161664 Get Quote

Based on the first total synthesis of the anti-insectan indole diterpenoid Aflavazole, this

document outlines the key strategies and protocols employed in its chemical construction. The

synthesis was first reported by Li, et al., in the Journal of the American Chemical Society in

2016.[1][2] Aflavazole is a complex natural product isolated from the fungus Aspergillus flavus,

featuring a sterically congested and densely substituted molecular architecture.[2][3]

Retrosynthetic Analysis and Strategy
The synthesis strategy is designed to address the significant steric challenges of the

Aflavazole scaffold. The overall approach is a divergent synthesis, where a common precursor

can be used to generate multiple related natural products.[4] The final steps to achieve

Aflavazole involve the reductive cleavage of a benzyl ether and a desulfonation reaction.[3]

This key precursor is an elaborate arene, which is assembled through a critical

electrocyclization-aromatization sequence. The precursor for this sequence is a triene, formed

via a Julia-Kocienski olefination and a Stille-Migita coupling, demonstrating a sophisticated

approach to constructing the multi-substituted aromatic system.[3]

Synthetic Workflow Overview
The forward synthesis begins with the preparation of key building blocks, which are then

strategically combined to assemble the complex polycyclic core. The final stages of the

synthesis focus on the formation of the unique pentasubstituted arene motif.
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Caption: High-level workflow for the total synthesis of Aflavazole.
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Key Experimental Protocols
The synthesis is characterized by several key transformations designed to build complexity and

control stereochemistry. The protocols outlined here are based on the published methodology.

[3]

Stage 1: Synthesis of Allyl Iodide Intermediate
The synthesis of the crucial allyl iodide intermediate (17) involves multiple steps starting from a

known precursor. A key transformation includes a palladium-catalyzed methoxycarbonylation to

generate an ester (30), which is then reduced and subjected to an iodination reaction using

triphenylphosphine, iodine, and imidazole to furnish the target allyl iodide.[3]

Stage 2: Assembly of the Polycyclic Core
With the allyl iodide in hand, the core structure is assembled. A Nozaki-Hiyama reaction of the

iodide with acetaldehyde is used to form a key alcohol (31) as a single diastereomer. Following

this, the exocyclic olefin is hydrogenated with excellent facial selectivity using sodium

borohydride and nickel(II) chloride to produce the advanced intermediate (32).[3]

Stage 3: Arene Formation via Electrocyclization
This stage is a critical part of the synthesis and involves a powerful sequence of reactions to

construct the pentasubstituted arene ring of Aflavazole.

Stille-Migita Coupling: An advanced intermediate (11) is coupled with a stannane partner

(33) to yield compound 34.[3]

Julia-Kocienski Olefination: Compound 34 undergoes a Julia-Kocienski olefination to

generate a key triene intermediate (10).[3]

Electrocyclization and Oxidation: The triene (10) is heated to 90 °C to induce a 6π

electrocyclization. The resulting cyclic compound is then immediately oxidized with 2,3-

Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the fully aromatic arene (36) in an

82% overall yield for the two steps.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/jacs.6b10880
https://pubs.acs.org/doi/pdf/10.1021/jacs.6b10880
https://pubs.acs.org/doi/pdf/10.1021/jacs.6b10880
https://www.benchchem.com/product/b161664?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/jacs.6b10880
https://pubs.acs.org/doi/pdf/10.1021/jacs.6b10880
https://pubs.acs.org/doi/pdf/10.1021/jacs.6b10880
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arene Formation Sequence

Triene (10) Cyclized Intermediate

Heat (90°C)
6π Electrocyclization

Arene (36)

DDQ
Aromatization

Click to download full resolution via product page

Caption: Key steps in the formation of the aromatic core of Aflavazole.

Stage 4: Final Conversion to Aflavazole
The final steps convert the advanced arene intermediate into the natural product.

Reductive Cleavage: The benzyl ether protecting group on arene 36 is removed using a

reductive cleavage protocol with titanium tetrachloride (TiCl₄) and triethylsilane (Et₃SiH).[3]

Desulfonation: The synthesis is completed by a desulfonation reaction using magnesium in

methanol to afford Aflavazole.[3]

Summary of Key Transformations
The following table summarizes the principal reactions and reagents used to overcome the

synthetic challenges posed by the Aflavazole molecule.[3][4]
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Stage Transformation
Key Reagents &
Conditions

Purpose

Core Assembly
Nozaki-Hiyama

Reaction

Allyl iodide (17),

Acetaldehyde, CrCl₂,

LiI

Forms a key C-C

bond with high

diastereoselectivity.

Hydrogenation NaBH₄, NiCl₂

Stereoselectively

reduces an exocyclic

double bond.

Arene Formation Stille-Migita Coupling Pd(PPh₃)₄, CuTC

Couples two complex

fragments to build the

carbon skeleton.

Julia-Kocienski

Olefination
LiHMDS

Forms a triene

necessary for the

subsequent

cyclization.

Electrocyclization /

Aromatization

Toluene (90 °C), then

DDQ

Forms the

pentasubstituted

aromatic ring via a

cascade reaction.

Final Steps Reductive Cleavage TiCl₄, Et₃SiH

Removes a key

benzyl ether

protecting group.

Desulfonation Mg, MeOH

Completes the

synthesis to yield the

final natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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